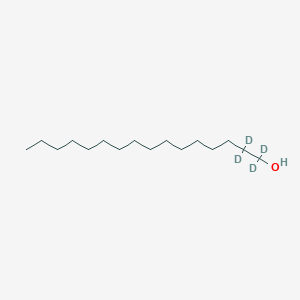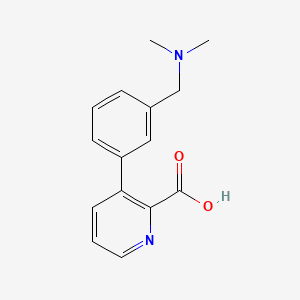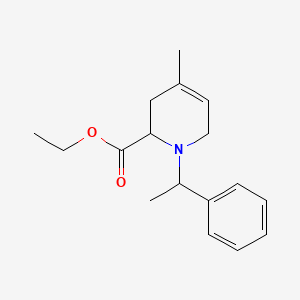
Fenoprop-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Fenoprop-potassium is synthesized through the reaction of fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid) with potassium hydroxide. The reaction typically involves dissolving fenoprop in a suitable solvent, such as ethanol, and then adding potassium hydroxide to form the potassium salt . The reaction conditions include maintaining a controlled temperature and stirring the mixture until the reaction is complete. Industrial production methods follow similar procedures but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Fenoprop-potassium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it back to its parent acid, fenoprop.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Fenoprop-potassium has been used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of phenoxypropionic herbicides.
Biology: To investigate its effects on plant growth and development, particularly its role as a synthetic auxin.
Medicine: Limited studies have explored its potential effects on human health, although it is not widely used in medical research.
Mechanism of Action
Fenoprop-potassium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventually the death of the target plants . The molecular targets include auxin receptors and pathways involved in cell division and elongation .
Comparison with Similar Compounds
Fenoprop-potassium is similar to other phenoxypropionic herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
Mecoprop: A phenoxypropionic herbicide with similar applications.
Diclofop-methyl: Used to control grass weeds in cereal crops. This compound is unique in its specific structure and the presence of three chlorine atoms on the phenoxy ring, which influences its activity and environmental behavior
Properties
CAS No. |
2818-16-8 |
|---|---|
Molecular Formula |
C9H6Cl3KO3 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
potassium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.K/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
UGXBNNSVMGXPQG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[K+] |
Related CAS |
93-72-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)




![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)

![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)


